

# Application Notes and Protocols for Fapi-mfs in Oncology Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy in oncology.[1][2] **Fapi-mfs** is an irreversible inhibitor of FAP, designed to enhance tumor uptake and retention through its covalent binding properties.[3][4] This characteristic makes it a promising candidate for theranostic applications when labeled with diagnostic radionuclides like Gallium-68 (<sup>68</sup>Ga) for Positron Emission Tomography (PET) imaging, or therapeutic radionuclides such as Lutetium-177 (<sup>177</sup>Lu) and Actinium-225 (<sup>225</sup>Ac) for targeted radioligand therapy.[3][4]

These application notes provide an overview of the use of **Fapi-mfs** in oncology research, including its mechanism of action, quantitative data on its performance (and that of closely related FAPI compounds), and detailed protocols for key experimental procedures.

### **Mechanism of Action**

**Fapi-mfs** targets and irreversibly binds to the enzymatic pocket of FAP on the surface of CAFs within the tumor stroma. This covalent binding leads to prolonged retention of the radiolabeled **Fapi-mfs** at the tumor site, which is advantageous for both imaging and therapy. For imaging with <sup>68</sup>Ga-**Fapi-mfs**, the extended retention allows for high-contrast images of the tumor. In a

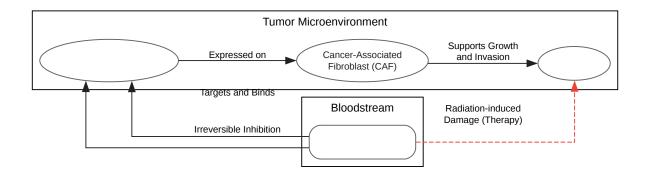


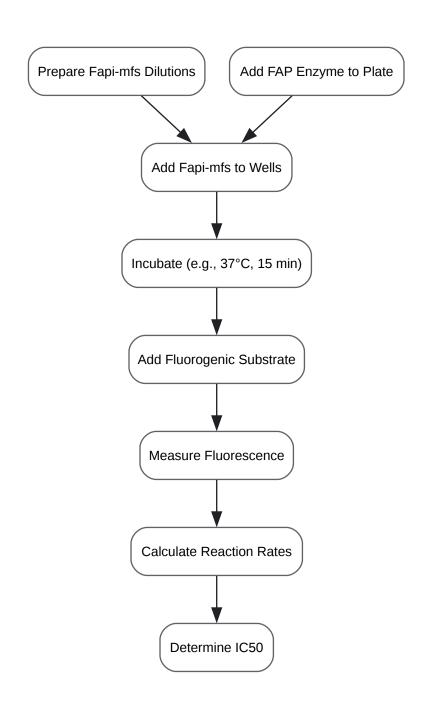




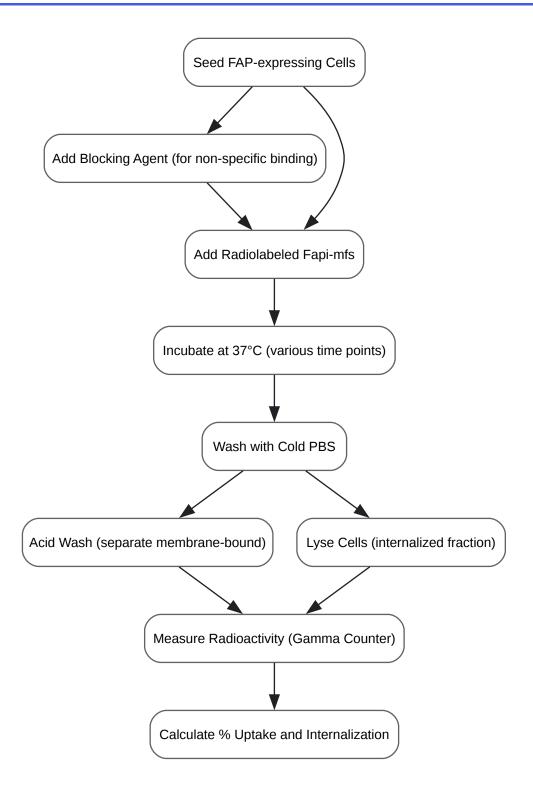
therapeutic setting with <sup>177</sup>Lu-**Fapi-mfs** or <sup>225</sup>Ac-**Fapi-mfs**, the long residence time enables the delivery of a cytotoxic radiation dose to the tumor cells and the surrounding tumor microenvironment.



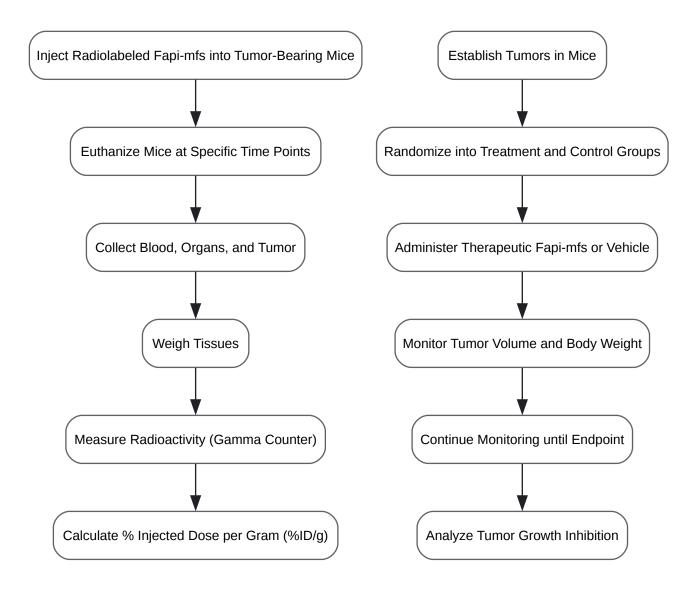












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